4-[(4-Benzylphenoxy)methyl]piperidine
Description
Significance of the Piperidine (B6355638) Core in Medicinal Chemistry and Chemical Biology
The piperidine moiety is a ubiquitous structural motif in a wide range of biologically active compounds, including natural products and synthetic drugs. researchgate.netijnrd.org It is considered a "privileged scaffold" in medicinal chemistry, a term for molecular frameworks that can bind to multiple biological targets, making them valuable starting points for drug discovery. researchgate.net More than 70 FDA-approved drugs feature a piperidine ring in their structure. enamine.net
The significance of the piperidine core stems from several key characteristics:
Structural Versatility: The piperidine ring can be readily modified with various substituents at different positions, allowing for the fine-tuning of pharmacological properties. researchgate.net
Three-Dimensional Character: As a saturated heterocycle, piperidine adopts a stable chair conformation, providing a defined three-dimensional geometry that can facilitate precise interactions with biological targets like proteins and enzymes. wikipedia.org
The piperidine framework is a core component in numerous classes of pharmaceuticals, including antipsychotics (e.g., Haloperidol, Risperidone), analgesics (e.g., Fentanyl, Meperidine), antihistamines, and anticancer agents. researchgate.nettaylorandfrancis.com Furthermore, many piperidine derivatives are utilized as research chemicals to probe biological systems and as intermediates in the synthesis of more complex molecules.
Historical Context of Piperidine Analogues in Scientific Inquiry
The history of piperidine is intrinsically linked to the study of natural products. The compound was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org They both obtained it from piperine, the alkaloid responsible for the pungent taste of black pepper (Piper nigrum), which is also the origin of the name "piperidine". wikipedia.orgepa.gov
The structural motif of piperidine is present in a multitude of natural alkaloids, some of which have been known for centuries for their potent physiological effects. wikipedia.org Examples include the toxic alkaloid coniine from poison hemlock, used in ancient Greece, and lobeline (B1674988) from Indian tobacco. wikipedia.org
The journey from isolating these natural products to designing synthetic piperidine analogues for therapeutic use marks a significant evolution in medicinal chemistry. Early research focused on understanding the structure-activity relationships (SAR) of these natural compounds. As synthetic methodologies advanced, chemists began to create novel piperidine derivatives, leading to the development of important drug classes. For instance, the exploration of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines led to the discovery of a class of pure opioid receptor antagonists. wustl.edu This systematic development of piperidine analogues continues to be a highly active area of research, with scientists constantly designing and synthesizing new scaffolds for potential therapeutic applications. enamine.netpharmaceutical-technology.com
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-benzylphenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-2-4-16(5-3-1)14-17-6-8-19(9-7-17)21-15-18-10-12-20-13-11-18/h1-9,18,20H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCHPXMRKKAYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Approaches for the Synthesis of 4-[(4-Benzylphenoxy)methyl]piperidine
General synthetic routes typically involve the assembly of the piperidine (B6355638) ring followed by the attachment of the side chain, or the functionalization of a piperidine derivative at the 4-position.
The piperidine motif is a common feature in many pharmaceuticals, and numerous methods for its synthesis have been developed. These can be broadly categorized into the hydrogenation of pyridine (B92270) precursors and various cyclization reactions. nih.gov
Hydrogenation of Pyridine Derivatives: A prevalent method for synthesizing substituted piperidines is the reduction of a corresponding pyridine derivative. nih.govwikipedia.org For a molecule like this compound, this would involve the synthesis of 4-[(4-benzylphenoxy)methyl]pyridine followed by catalytic hydrogenation to saturate the aromatic ring. wikipedia.orgchemicalbook.com This approach is advantageous as a wide array of substituted pyridines can be prepared. Catalysts such as rhodium, ruthenium, platinum, or palladium on carbon are commonly employed, often requiring high pressures and temperatures. nih.gov Organocatalytic methods, for instance using boron ions with hydrosilanes, have also been developed for the cis-selective reduction of substituted pyridines. nih.gov
Cyclization Reactions: Intramolecular and intermolecular cyclization strategies offer another powerful route to the piperidine core. nih.govdtic.mil Methods like the Dieckmann condensation of diesters formed from a primary amine and two moles of an acrylate (B77674) can produce 4-piperidones, which are versatile intermediates. dtic.mil Additionally, aza-Diels-Alder reactions or tandem reactions like [5+1] annulation can build the heterocyclic ring with a high degree of control over substitution patterns. nih.gov For example, an iridium(III)-catalyzed [5+1] annulation can stereoselectively produce substituted piperidines from hydroxyamine intermediates. nih.gov
A key synthetic step is the formation of the ether linkage between the piperidine-4-methanol precursor and 4-benzylphenol (B16752). Two common and effective methods for this transformation are the Mitsunobu reaction and Williamson ether synthesis.
A representative synthesis involves the initial protection of 4-hydroxymethylpiperidine with a Boc (tert-butyloxycarbonyl) group. nih.gov The resulting alcohol, N-Boc-4-hydroxymethylpiperidine, can then be coupled with a phenolic compound.
Mitsunobu Reaction: This reaction allows for the condensation of an alcohol and a nucleophile (in this case, a phenol) under mild conditions using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov For example, N-Boc-4-hydroxymethylpiperidine can be coupled with a substituted phenol (B47542) using DIAD to form the desired ether linkage. nih.gov
Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with an organohalide or a sulfonate ester. In the context of synthesizing this compound, this can be achieved in two ways:
Reacting the sodium or potassium salt of 4-benzylphenol with a piperidine derivative bearing a leaving group at the 4-methyl position, such as N-Boc-4-(tosyloxymethyl)piperidine or N-Boc-4-(mesyloxymethyl)piperidine. nih.gov
Alternatively, activating the 4-benzylphenol and reacting it with N-Boc-4-hydroxymethylpiperidine.
The synthesis often starts with commercially available N-Boc-4-hydroxymethylpiperidine, which is converted to a tosylate or mesylate. This activated intermediate then undergoes nucleophilic substitution with the desired phenol in the presence of a base like cesium carbonate to yield the ether-linked product. nih.gov The final step involves the deprotection of the Boc group under acidic conditions to yield the free piperidine amine. nih.gov
Instead of starting with a pre-functionalized piperidine, an alternative strategy is to introduce the required substituent onto the 4-position of a piperidine ring.
From 4-Piperidone: 4-Piperidone is a versatile starting material. dtic.milyoutube.com It can undergo various reactions at the carbonyl group. For instance, a Wittig reaction with an appropriate phosphonium (B103445) ylide can introduce a methylene (B1212753) group, yielding 4-methylenepiperidine (B3104435). google.com This can then be further functionalized.
From 4-Methylenepiperidine: N-protected 4-methylenepiperidine is a key intermediate for introducing substituents at the 4-position. google.comacs.orgorganic-chemistry.org
Hydroboration-Oxidation: This two-step process converts the exocyclic double bond into a primary alcohol, yielding N-protected 4-hydroxymethylpiperidine. acs.org This intermediate can then be used in a Williamson ether synthesis or a Mitsunobu reaction as described above.
Suzuki Coupling: While not directly forming an ether, the Suzuki protocol is a powerful method for creating C-C bonds at the 4-position. Hydroboration of N-Boc-4-methylenepiperidine with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) generates a borane (B79455) intermediate. organic-chemistry.orgunisi.it This can then participate in a palladium-catalyzed Suzuki cross-coupling reaction with an aryl halide (e.g., 4-benzyloxybromobenzene) to form a C-C bond, leading to analogs like 4-(4-benzyloxybenzyl)piperidine. organic-chemistry.orgunisi.it A similar strategy could be adapted for the target molecule.
The following table summarizes common synthetic intermediates and reactions for functionalizing the piperidine ring at the 4-position.
Table 1: Key Intermediates and Reactions for 4-Position Functionalization| Starting Material | Key Intermediate | Reaction Type | Product |
|---|---|---|---|
| N-Boc-4-piperidone | N-Boc-4-methylenepiperidine | Wittig Reaction | Alkene |
| N-Boc-4-methylenepiperidine | N-Boc-4-hydroxymethylpiperidine | Hydroboration-Oxidation | Primary Alcohol |
| N-Boc-4-hydroxymethylpiperidine | N-Boc-4-((tosyloxy)methyl)piperidine | Tosylation | Activated Alcohol |
| N-Boc-4-hydroxymethylpiperidine & 4-Benzylphenol | N-Boc-4-[(4-benzylphenoxy)methyl]piperidine | Mitsunobu Reaction | Ether |
| N-Boc-4-((tosyloxy)methyl)piperidine & 4-Benzylphenol | N-Boc-4-[(4-benzylphenoxy)methyl]piperidine | Williamson Ether Synthesis | Ether |
Advanced Synthetic Techniques for Stereochemical Control
When substituents are present on the piperidine ring itself, controlling the stereochemistry becomes crucial. Several advanced techniques can be employed to achieve high levels of stereo- and enantioselectivity.
Catalyst-Controlled C-H Functionalization: Direct functionalization of C-H bonds offers an efficient way to build molecular complexity. By selecting appropriate rhodium catalysts and nitrogen-protecting groups, it is possible to direct functionalization to specific positions (C2, C3, or C4) of the piperidine ring. For instance, using specific dirhodium catalysts with N-α-oxoarylacetyl-piperidines can lead to selective functionalization at the C4 position. nih.gov
Asymmetric Hydrogenation: The hydrogenation of prochiral substituted pyridines or tetrahydropyridines using chiral catalysts can provide enantioenriched piperidines. nih.gov Catalytic systems based on rhodium or iridium with chiral phosphine ligands have been successfully used for the asymmetric hydrogenation of unsaturated heterocyclic substrates. nih.gov
Diastereoselective Arylation: Photoredox catalysis using iridium(III) complexes can achieve highly diastereoselective α-amino C-H arylation of densely functionalized piperidines. This method often proceeds via an arylation followed by epimerization to yield the most thermodynamically stable stereoisomer. nih.gov
Derivatization Strategies for Analog Development
To explore the structure-activity relationships of this compound, analogs can be synthesized by modifying different parts of the molecule.
The benzyl (B1604629) group offers a prime site for modification to generate a library of analogs. This is typically achieved by using variously substituted starting materials in the synthetic sequence.
Varying the Benzyl Precursor: In syntheses that construct the benzylphenoxy moiety from separate components, one can use different substituted benzyl halides to react with 4-hydroxyphenol to create a range of 4-(substituted-benzyl)phenols. These can then be coupled to the piperidine core.
Varying the Aryl Precursor in Cross-Coupling: In strategies that use cross-coupling reactions, a diverse set of substituted aryl bromides, iodides, or triflates can be employed. For example, a Suzuki coupling protocol has been shown to be tolerant of a wide variation in the aryl partner, allowing for the concise formation of numerous building blocks. organic-chemistry.org
The following table illustrates how different starting materials can be used to generate analogs with modified benzyl groups, based on a synthetic route involving a Williamson ether synthesis.
Table 2: Analog Development via Modification of the Benzyl Moiety
| Piperidine Intermediate | Phenol Intermediate | Resulting Analog Moiety |
|---|---|---|
| N-Boc-4-((tosyloxy)methyl)piperidine | 4-(4-Fluorobenzyl)phenol | 4-[(4-(4-Fluorobenzyl)phenoxy)methyl]piperidine |
| N-Boc-4-((tosyloxy)methyl)piperidine | 4-(4-Methoxybenzyl)phenol | 4-[(4-(4-Methoxybenzyl)phenoxy)methyl]piperidine |
| N-Boc-4-((tosyloxy)methyl)piperidine | 4-(4-Chlorobenzyl)phenol | 4-[(4-(4-Chlorobenzyl)phenoxy)methyl]piperidine |
| N-Boc-4-((tosyloxy)methyl)piperidine | 4-(3-Methylbenzyl)phenol | 4-[(4-(3-Methylbenzyl)phenoxy)methyl]piperidine |
Alterations to the Phenoxy Linker
The phenoxy group in this compound serves as a crucial linker, and its chemical nature can be systematically modified to explore the impact on biological activity. The primary synthetic route to achieve these alterations involves the Williamson ether synthesis, where a suitably protected piperidin-4-ylmethanol or its activated derivative (e.g., a mesylate or tosylate) is reacted with a substituted phenol.
In studies on analogous 4,4-difluoropiperidine (B1302736) ether scaffolds, researchers have explored a range of substituents on the phenoxy ring to probe electronic and steric effects. chemrxiv.orgnih.gov For instance, while maintaining a constant N-substituent (a 3-fluoro-4-methoxybenzyl group), the phenoxy moiety was varied. The synthesis typically begins with a commercially available N-protected piperidine containing a hydroxymethyl group. This alcohol is then treated with methanesulfonic anhydride (B1165640) to form a mesylate, which is subsequently displaced by a variety of substituted phenols to yield the desired ether-linked analogues. nih.gov
The structure-activity relationship studies on these compounds have yielded detailed insights. For example, in a series of 4,4-difluoropiperidine ethers evaluated as dopamine (B1211576) D4 receptor antagonists, modifications to the phenoxy ring significantly influenced binding affinity (Ki). chemrxiv.orgnih.gov The introduction of electron-withdrawing groups, such as fluoro and cyano substituents, was found to be particularly effective at enhancing potency.
Below is a data table summarizing the findings for various substitutions on the phenoxy ring of a 4,4-difluoro-3-(phenoxymethyl)piperidine core, demonstrating the impact of these alterations.
Data derived from studies on a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold. chemrxiv.org
The data indicates that disubstitution with fluorine atoms (Compound 8b) and monosubstitution with a cyano group (Compound 9j) resulted in the highest binding affinities. chemrxiv.org Conversely, replacing the phenoxy group entirely with heterocyclic ethers such as those derived from pyridinol or pyrimidinol led to a significant reduction or complete loss of binding activity, highlighting the importance of the phenyl ring in the linker. nih.gov
Substitutions on the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring is a prime target for chemical modification, allowing for the introduction of a wide array of substituents. The most common methods for this transformation are N-alkylation and N-acylation.
N-alkylation is typically achieved by reacting the piperidine core with an alkyl halide (e.g., benzyl bromide, phenethyl iodide) in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.netechemi.com The choice of base and solvent can be critical to avoid side reactions, such as the formation of quaternary ammonium (B1175870) salts if the alkylating agent is in excess. researchgate.net An alternative and widely used method is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or through catalytic hydrogenation. google.com This method is particularly useful for introducing more complex alkyl groups.
N-acylation is readily accomplished by treating the piperidine with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the acidic byproduct.
The nature of the N-substituent has a profound impact on the pharmacological profile of piperidine-containing molecules. In a study focused on inhibitors of steroid 5-alpha-reductase, a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) were synthesized and evaluated. nih.gov The results demonstrate how varying the N-substituent from simple alkyl and acyl groups to bulky moieties can modulate inhibitory activity.
The following table presents data on how different N-substituents affect the inhibitory concentration (IC50) against rat 5-alpha-reductase isozymes.
Data derived from studies on N-substituted piperidine-4-(benzylidene-4-carboxylic acids). nih.gov
As shown in the table, bulky and lipophilic substituents such as dicyclohexylacetyl (Compound 7) and diphenylcarbamoyl (Compound 9) conferred potent inhibitory activity, particularly against the type 2 isozyme. nih.gov In contrast, simple benzoyl (Compound 1) and benzyl (Compound 2) substituents resulted in a significant loss of potency. nih.gov These findings underscore the critical role that the N-substituent plays in defining the interaction of the molecule with its biological target.
Molecular Design and Structure Activity Relationship Sar Studies
Elucidation of Key Pharmacophoric Features within the 4-[(4-Benzylphenoxy)methyl]piperidine Scaffold
A pharmacophore model for the this compound scaffold highlights several key features crucial for biological activity. These typically include a hydrogen bond acceptor (the ether oxygen), two hydrophobic/aromatic regions (the benzyl (B1604629) and phenoxy rings), and a basic nitrogen atom within the piperidine (B6355638) ring that can act as a hydrogen bond donor or engage in ionic interactions when protonated.
The spatial arrangement of these features is critical. The distance and relative orientation between the two aromatic rings, governed by the phenoxymethyl linker, and their positioning relative to the piperidine nitrogen are defining elements of the pharmacophore. In studies of related 4-(phenoxymethyl)piperidine analogs, the ether oxygen is often identified as a key interaction point with biological targets. The aromatic rings are believed to engage in hydrophobic or π-π stacking interactions within receptor binding pockets. The piperidine nitrogen, with its basic character, is frequently involved in salt bridge formation or hydrogen bonding with acidic residues in the target protein.
Influence of Structural Modifications on Biological Activity
Impact of Aromatic Substitution Patterns
The substitution patterns on both the benzyl and phenoxy aromatic rings have a profound impact on the biological activity of this compound analogs. Research on closely related series, such as 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, has provided valuable insights into these structure-activity relationships. chemrxiv.orgnih.gov
Phenoxy Ring Substitution:
Substituents on the phenoxy ring can modulate potency and selectivity. For instance, in a series of dopamine (B1211576) D4 receptor antagonists with a 4,4-difluoro-3-(phenoxymethyl)piperidine core, the following observations were made:
Halogenation: Introduction of fluorine atoms often enhances binding affinity. For example, a 3,4-difluoro substitution on the phenoxy ring resulted in a compound with a high affinity (Ki = 5.5 nM). nih.gov A single 4-fluoro substituent also conferred significant activity.
Electron-withdrawing groups: A 4-cyano group on the phenoxy ring was found to produce a highly potent compound (Ki = 1.7 nM). chemrxiv.orgnih.gov
Alkyl groups: A 3-methyl group on the phenoxy ring, in combination with a 4-fluoro substituent, also led to a potent compound. chemrxiv.orgnih.gov
Positional Isomerism: The position of substituents is critical. For instance, reversing the positions of fluoro and methyl groups on the phenoxy ring can lead to a reduction in binding affinity. nih.gov
These findings suggest that the electronic properties and the size of the substituents on the phenoxy ring play a crucial role in the interaction with the target protein.
Benzyl Ring Substitution:
While specific SAR data for the benzyl ring of the title compound is limited in the provided search results, general principles of medicinal chemistry suggest that substitution on this ring would also significantly influence activity. Modifications to the benzyl ring can affect its hydrophobic character, electronic properties, and steric interactions within the binding site.
| Substitution Pattern (Phenoxy Ring) | Observed Activity (in related series) | Reference |
| 3,4-Difluoro | High affinity | nih.gov |
| 4-Cyano | High potency | chemrxiv.orgnih.gov |
| 4-Fluoro-3-methyl | Potent activity | chemrxiv.orgnih.gov |
| 4-Chloro | Reduced binding affinity compared to fluoro | nih.gov |
Role of Linker Chemistry and Flexibility
In the this compound scaffold, the ether linkage provides a degree of rotational freedom. This flexibility allows the molecule to adopt different conformations to fit into the binding site of a target protein. However, excessive flexibility can be detrimental to activity due to an entropic penalty upon binding.
Studies on related compounds where the ether oxygen is replaced with other functionalities or where the linker length is varied would be necessary to fully elucidate the role of the linker. For instance, replacing the ether with a more rigid unit, such as an amide or an alkene, would restrict conformational freedom and could lead to more potent and selective compounds if the resulting conformation is optimal for binding.
Stereochemical Considerations and Eutomer Identification
The this compound scaffold possesses a chiral center at the 4-position of the piperidine ring if the substituents at the 3- and 5-positions are different. Even in the unsubstituted piperidine ring, the spatial arrangement of the phenoxymethyl group can lead to different diastereomers if other chiral centers are present in the molecule.
Stereochemistry often plays a pivotal role in the biological activity of chiral compounds, with one enantiomer (the eutomer) typically exhibiting significantly higher activity than the other (the distomer). Studies on a series of 3-phenoxymethyl-4-phenylpiperidines, which are structurally related to the title compound, have demonstrated a pronounced steric requirement for their biological activity. nih.gov This highlights the importance of stereochemistry in the interaction with the target receptor.
The identification of the eutomer is a critical step in drug development. This is typically achieved through the synthesis and biological evaluation of the individual enantiomers. Chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC), are often employed to isolate the stereoisomers for pharmacological testing. nih.gov
| Stereoisomer | Biological Activity |
| Eutomer | The more potent enantiomer |
| Distomer | The less potent enantiomer |
Investigation of Ring System Unsaturation Effects
The introduction of unsaturation into the piperidine ring, for example, by creating a tetrahydropyridine derivative, would significantly alter the geometry and conformational flexibility of the scaffold. A double bond in the piperidine ring would flatten the conformation and remove the chair-boat conformational isomerism.
This modification can have a profound impact on biological activity. The altered shape and rigidity of the unsaturated analog may lead to a different binding mode or affinity for the target receptor. While specific studies on the effects of unsaturation in the this compound series were not identified in the provided search results, this is a common strategy in medicinal chemistry to explore new chemical space and improve pharmacological properties.
Bioisosteric Replacements within the this compound Framework
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers several opportunities for bioisosteric replacements.
Aromatic Ring Bioisosteres:
The benzyl and phenoxy rings can be replaced by a variety of other aromatic or non-aromatic cyclic systems. Common bioisosteres for a phenyl ring include:
Heteroaromatic rings: Pyridine (B92270), pyrimidine, thiophene, and furan rings can be used to replace the phenyl groups. These replacements can introduce new hydrogen bonding opportunities and alter the electronic properties of the molecule. In studies of related 4-(phenoxymethyl)piperidine analogs, the replacement of the phenoxy group with pyridinyloxy moieties was explored, although in some cases, this led to a loss of activity. chemrxiv.org
Saturated and partially saturated rings: Bicyclic ring systems have been explored as phenyl ring bioisosteres to improve physicochemical properties. enamine.net
Piperidine Ring Bioisosteres:
The piperidine ring itself can be replaced with other cyclic amines or non-basic rings to modulate basicity, lipophilicity, and metabolic stability. Potential bioisosteres for the piperidine ring include:
Other saturated heterocycles: Pyrrolidine, morpholine, and piperazine are common replacements.
Bicyclic amines: Constrained bicyclic systems can improve potency and selectivity by reducing conformational flexibility.
Spirocyclic systems: 1-Azaspiro[3.3]heptane has been validated as a bioisostere of piperidine. enamine.net
Ether Linker Bioisosteres:
The ether linker can be replaced by other groups to alter the flexibility and chemical properties of the linker. Examples include thioethers, amines, amides, and short alkyl chains.
| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |
| Phenyl Ring | Pyridine, Thiophene, Bicyclic Rings | Modulate electronics, introduce H-bonding, improve properties |
| Piperidine Ring | Pyrrolidine, Morpholine, Azaspiro-heptane | Alter basicity, lipophilicity, and metabolic stability |
| Ether Linker | Thioether, Amine, Amide | Modify flexibility and chemical properties |
Biological Target Identification and Receptor Interaction Studies
Investigation of G-Protein Coupled Receptor (GPCR) Interactions
Research into compounds structurally similar to 4-[(4-Benzylphenoxy)methyl]piperidine has highlighted their potential to modulate the activity of several key GPCRs, including dopaminergic, serotoninergic, and histaminergic receptors.
The dopamine (B1211576) D4 receptor, a member of the D2-like family of GPCRs, has been a significant focus of research for its role in neurological and psychiatric disorders. nih.gov Studies on 4-benzyloxypiperidine derivatives, which share a core structure with this compound, have demonstrated their potential as potent and selective antagonists for the D4 receptor. researchgate.net
For instance, a series of 4-benzyloxypiperidine analogs have been synthesized and evaluated for their affinity towards dopamine receptor subtypes. mdpi.com One particular 4-benzyl analog emerged as a highly interesting compound, exhibiting a notable affinity and selectivity profile for the D4 receptor. mdpi.com Functional studies have further characterized these types of compounds as antagonists in both G-protein activation and β-arrestin 2 recruitment assays. mdpi.com The exploration of structure-activity relationships within this class of molecules indicates that the nature of the substituent on the piperidine (B6355638) nitrogen and the substitution pattern on the benzyl (B1604629) group are critical for achieving high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes like D2 and D3. researchgate.netmdpi.com
Table 1: Dopamine Receptor Affinity for a Related 4-Benzylpiperidine (B145979) Analog
| Receptor Subtype | Affinity (pKi) |
|---|---|
| D4 | 8.82 |
| D2 | 6.20 |
| D3 | 6.59 |
Data derived from studies on a structurally related 4-substituted piperidine derivative. mdpi.com
The serotonin (B10506) 5-HT2A receptor is a key target for a wide range of therapeutics, particularly those used in the management of psychiatric conditions. mdpi.com While direct studies on this compound are limited, the broader class of piperidine-containing compounds has been investigated for 5-HT2A receptor interactions. The stimulus effects of m-chlorophenylpiperazine (mCPP), for example, are thought to be mediated in part by its interaction with 5-HT2A receptors. nih.gov The affinity of various antagonists for the 5-HT2A receptor has been shown to correlate with their ability to block the effects of mCPP. nih.gov Given the structural similarities, it is plausible that this compound could also exhibit modulatory effects at this receptor, although specific studies are required to confirm this.
The histamine (B1213489) H1 receptor is a well-established target for anti-allergic drugs. The binding kinetics of ligands to this receptor can significantly influence their therapeutic efficacy. Research into the structure-kinetic relationships of H1 receptor antagonists has provided valuable insights. acs.org A study on 4-(2-benzylphenoxy)-1-methylpiperidine, a compound structurally related to the subject of this article, explored its binding kinetics at the H1 receptor. acs.org Such investigations help in understanding how structural modifications can influence the residence time of a ligand at the receptor, a key parameter for prolonged therapeutic action. acs.org The study of various H1R antagonists, including piperidine derivatives, has shown that both the aromatic headgroup and the basic amine moiety play a role in the binding kinetics. nih.govacs.org
Table 2: Kinetic Parameters for a Related Piperidine Ligand at the H1 Receptor
| Parameter | Value |
|---|---|
| k_on (M⁻¹·min⁻¹) | 1.1 x 10⁸ |
| k_off (min⁻¹) | 0.22 |
| K_D (nM) | 2.29 |
Data for the radioligand [³H]mepyramine, used in competitive association assays to characterize the binding of test ligands like piperidine derivatives. acs.org
Enzyme Inhibition and Activation Profiles
Beyond receptor interactions, the potential of this compound to modulate the activity of key enzymes involved in neurotransmitter metabolism is an important area of investigation.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the hydrolysis of acetylcholine, a neurotransmitter vital for cognitive function. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov Several N-benzylpiperidine derivatives have been evaluated as AChE inhibitors. nih.govresearchgate.net For example, donepezil, a well-known AChE inhibitor, contains a 1-benzyl-4-piperidylmethyl moiety. nih.gov Kinetic studies have shown that such compounds can act as mixed-type inhibitors of AChE. nih.gov The design of novel ligands based on functionalized piperidines has been an active area of research to develop dual inhibitors of both cholinesterases and other targets. researchgate.net While some piperidine derivatives show moderate AChE inhibitory activity, others have demonstrated good and selective activity against BuChE. researchgate.net
Table 3: Cholinesterase Inhibition by a Related N-Benzylpiperidine Derivative
| Enzyme | Inhibition |
|---|---|
| Acetylcholinesterase (AChE) | Moderate |
| Butyrylcholinesterase (BuChE) | Good and Selective |
Data from a study on a series of functionalized piperidine derivatives. researchgate.net
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine (B1679862). mdpi.com Inhibition of these enzymes can be beneficial in the treatment of depression and Parkinson's disease. mdpi.com The piperidine scaffold is recognized as a versatile heterocyclic ring for the development of MAO inhibitors. nih.gov Specifically, 4-benzylpiperidine has been shown to act as a weak monoamine oxidase inhibitor, with IC50 values of 130 µM for MAO-A and 750 µM for MAO-B. wikipedia.org Studies on other piperidine derivatives have revealed that substitutions on the piperidine ring and the aromatic moiety can significantly influence the potency and selectivity of MAO inhibition. nih.govnih.gov For instance, derivatives with substitutions at the 4th position of the piperidine ring are often preferred by MAO-A. nih.gov
Table 4: MAO Inhibitory Activity of 4-Benzylpiperidine
| Enzyme | IC50 (µM) |
|---|---|
| MAO-A | 130 |
| MAO-B | 750 |
Data for the structurally related compound 4-benzylpiperidine. wikipedia.org
Interactions with Ion Channels
The voltage-gated potassium channel Kv1.3 is a well-recognized therapeutic target for autoimmune and inflammatory disorders, as its blockade can suppress T-cell activation. nih.govnih.gov Research has identified a piperidine compound, UK-78,282 (4-[diphenylmethoxymethyl]-1-[3-(4-methoxyphenyl)-propyl]-piperidine), as a potent blocker of Kv1.3 with an IC50 of approximately 200 nM. Structure-activity relationship studies on this compound revealed that the benzhydryl head group is crucial for high potency.
A structurally related analogue, CP-190,325, which features a simpler benzyl group in place of the benzhydryl group, corresponds to a 4-(benzylmethoxymethyl)piperidine core structure. This analogue was found to be about 10-fold less active in blocking the Kv1.3 channel. nih.gov This suggests that while this compound possesses the core moiety for Kv1.3 interaction, its potency is significantly less than that of more complex derivatives.
Table 2: Kv1.3 Inhibition Data for Related Piperidine Compounds
| Compound | Head Group | Reported IC50 |
|---|---|---|
| UK-78,282 | Benzhydryl | ~200 nM |
T-type calcium channels are low-voltage activated channels involved in a variety of physiological processes. While the outline specifies enhancement, the available scientific literature on structurally similar compounds points towards blockade rather than enhancement of calcium channels. There is no specific data available suggesting that this compound enhances T-type calcium channel activity.
The voltage-gated sodium channel NaV1.7 has been identified as a critical mediator of pain, making its inhibitors highly sought after for analgesic development. nih.govnih.gov A variety of chemical entities have been investigated for their ability to block this channel. Within a series of 2,4-diaminotriazines that inhibit hNaV1.7, a compound incorporating a 4-(4-(4-(trifluoromethoxy)benzyloxy)piperidin-1-yl) moiety was identified. nih.gov This demonstrates that a benzyloxypiperidine scaffold can be a component of NaV1.7 inhibitors. However, direct experimental data on the inhibitory potency (such as an IC50 value) of this compound on the NaV1.7 channel is not provided in the reviewed literature.
Engagement with Neurotransmitter Transporters (e.g., Dopamine, Norepinephrine, Serotonin Transporters)
No studies reporting the binding affinity or functional activity of this compound at the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT) were identified in the public domain. While research exists on various other piperidine derivatives and their interactions with these monoamine transporters, this information is not directly applicable to the specific chemical structure of this compound. nih.govnih.govnih.govkoreascience.kr Consequently, data tables for binding affinities (Kᵢ) or inhibitory concentrations (IC₅₀) for this compound at DAT, NET, and SERT cannot be provided.
Binding Affinity of this compound for Neurotransmitter Transporters
| Transporter | Binding Affinity (Kᵢ, nM) |
|---|---|
| Dopamine Transporter (DAT) | Data not available |
| Norepinephrine Transporter (NET) | Data not available |
| Serotonin Transporter (SERT) | Data not available |
Mechanistic in Vitro Investigations of Biological Activity
Ligand-Receptor Binding Affinity Determination
No publicly available data from ligand-receptor binding assays for 4-[(4-Benzylphenoxy)methyl]piperidine were found. Consequently, key parameters such as the inhibition constant (Kᵢ), dissociation constant (Kₑ), or the half-maximal inhibitory concentration (IC₅₀) against specific biological targets are undetermined.
Enzyme Kinetic Analysis
A search for studies investigating the effect of this compound on enzyme activity yielded no results. There is no available information regarding its potential inhibitory or activating effects on any specific enzymes, nor any data on its mechanism of enzyme interaction (e.g., competitive, non-competitive).
Cellular Assays for Functional Characterization (e.g., Receptor Occupancy, Signal Transduction Pathway Modulation)
No published cellular assays were found that characterize the functional activity of this compound. Research detailing its effects on receptor occupancy, modulation of signal transduction pathways (such as cAMP levels or calcium flux), or other cellular responses is not present in the available literature.
Assessment of Compound Selectivity and Promiscuity
Without primary binding or functional assay data, an assessment of the selectivity and promiscuity of this compound cannot be performed. There are no studies that profile this compound against a panel of receptors, enzymes, or ion channels to determine its specificity for any particular target.
Preclinical Pharmacological Assessment Non Clinical Efficacy and Pharmacokinetics
In Vitro Metabolic Stability and Metabolite Identification Studies
No specific in vitro metabolic stability or metabolite identification studies for 4-[(4-Benzylphenoxy)methyl]piperidine have been published. General metabolic pathways for piperidine-containing compounds have been documented.
Phase I Metabolic Pathways (e.g., Hydroxylation, N-Dealkylation, N-Oxidation, Ester Hydrolysis)
For many piperidine (B6355638) derivatives, Phase I metabolism is a key route of biotransformation. Common reactions include oxidation of the piperidine ring and N-dealkylation. For instance, studies on other 4-substituted piperidines, such as 4-aminopiperidines, have shown that N-dealkylation is a predominant metabolic pathway. This reaction is often catalyzed by cytochrome P450 enzymes. Other potential Phase I reactions for piperidine-containing molecules can include hydroxylation at various positions on the piperidine ring or on attached moieties.
Phase II Metabolic Pathways (e.g., Glucuronidation, Sulfation)
Information regarding Phase II metabolism of piperidine ethers is limited in the public domain. Generally, if Phase I metabolism introduces a suitable functional group, such as a hydroxyl group, the metabolite can undergo Phase II conjugation reactions like glucuronidation or sulfation to increase water solubility and facilitate excretion.
Involvement of Cytochrome P450 (CYP) Isoforms
The metabolism of various piperidine-containing drugs has been shown to involve several cytochrome P450 (CYP) isoforms. Notably, CYP3A4 is a major enzyme responsible for the N-dealkylation of many 4-aminopiperidine (B84694) drugs. Other isoforms, such as CYP2D6 and CYP1A2, have also been implicated in the metabolism of different piperidine-type compounds. Without specific experimental data for this compound, it is not possible to identify the specific CYP isoforms involved in its metabolism.
Preclinical Pharmacodynamic Efficacy in Relevant Animal Models (e.g., Forced Swim Test)
No preclinical pharmacodynamic data for this compound, including its effects in animal models like the forced swim test, are available in the scientific literature. Studies on other piperidine derivatives have shown a wide range of pharmacological activities, including potential as orexin (B13118510) receptor antagonists, but these findings cannot be extrapolated to the subject compound. nih.gov
Preclinical Pharmacokinetic Profiles in Animal Species (e.g., Tmax, Half-Life, Clearance in Rodents and Non-Rodents)
There are no published preclinical pharmacokinetic data for this compound in any animal species. Consequently, key parameters such as maximum plasma concentration (Tmax), elimination half-life (t½), and clearance are unknown.
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Animal Species
| Species | Tmax | Half-Life (t½) | Clearance |
|---|---|---|---|
| Rodent (e.g., Rat) | Data not available | Data not available | Data not available |
| Non-Rodent (e.g., Dog) | Data not available | Data not available | Data not available |
No publicly available data exists for the pharmacokinetic parameters of this compound.
Translational Approaches from Preclinical Receptor Occupancy to Predicted Human Exposure
Due to the absence of any preclinical receptor binding or occupancy data for this compound, no translational approaches to predict human exposure can be discussed. This process relies on integrating preclinical in vitro and in vivo data to model and anticipate the compound's behavior in humans, which is not possible without foundational preclinical studies.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as 4-[(4-Benzylphenoxy)methyl]piperidine, might interact with a biological target, typically a protein or enzyme.
Binding Mode Predictions and Energetic Analysis
In a hypothetical docking study, this compound would be placed into the active site of a selected target receptor. The software would then explore various possible conformations and orientations of the ligand within the binding pocket, calculating the binding energy for each pose. The resulting poses would be ranked based on their predicted binding affinity, with lower energy scores typically indicating a more favorable interaction. For instance, studies on similar N-benzylpiperidine derivatives have successfully predicted their binding modes within enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease research. nih.gov The binding energy, often expressed in kcal/mol, provides a quantitative measure of the stability of the ligand-receptor complex.
Identification of Key Residue Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)
A crucial output of molecular docking is the detailed map of interactions between the ligand and the amino acid residues of the target protein. For this compound, one would anticipate several key interactions. The tertiary amine of the piperidine (B6355638) ring, if protonated, could form a significant hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in the active site. The benzyl (B1604629) and phenoxy groups are expected to engage in hydrophobic interactions with nonpolar residues such as tryptophan, tyrosine, phenylalanine, and leucine. The ether oxygen might also act as a hydrogen bond acceptor. The precise nature and geometry of these interactions are critical for determining the ligand's specificity and potency. Studies on other piperidine-based ligands have highlighted the importance of such interactions in achieving high binding affinity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. To develop a QSAR model for a series of compounds including this compound, one would need experimental data on their biological activity (e.g., IC50 values). Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods are then used to build a regression model that predicts activity based on these descriptors. For example, a QSAR study on a series of 1-benzylpiperidine (B1218667) derivatives as acetylcholinesterase inhibitors revealed that topochemical indices and van der Waals volume were significant predictors of activity. nih.gov Such a model could elucidate which structural features of the benzylphenoxy and piperidine moieties are most influential for a given biological effect.
De Novo Drug Design Based on Piperidine Scaffolds
De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. The piperidine ring is a common and valuable scaffold in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous natural products and synthetic drugs. In a de novo design approach, the this compound structure could serve as a starting point or a fragment for building new potential ligands. Algorithms could suggest modifications to the benzyl or phenoxy rings, or alterations to the substitution pattern on the piperidine core, to optimize interactions with a target binding site. This approach has been used to design novel inhibitors for various targets, including cholinesterases. nih.govresearchgate.net
In Silico Prediction of Biological Activities (e.g., PASS)
Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its structure. By analyzing the structure of this compound, a PASS analysis would generate a list of potential biological activities, each with a certain probability. This can help in identifying potential new therapeutic applications for the compound or in understanding its possible off-target effects. While no specific PASS analysis for this compound is published, such predictions are routinely used for novel chemical entities to guide further experimental testing.
Quantum Chemical Calculations (e.g., Density Functional Theory for Molecular Geometry and Vibrational Analysis)
Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide deep insights into the electronic structure, geometry, and vibrational frequencies of a molecule. A DFT study of this compound would start with geometry optimization to find the most stable three-dimensional conformation of the molecule. This optimized geometry provides precise bond lengths and angles. Subsequent calculations could determine the molecule's frontier molecular orbitals (HOMO and LUMO), which are important for understanding its reactivity. A vibrational analysis would predict the infrared spectrum of the compound, which could be used to confirm its identity when compared with experimental data. DFT studies have been performed on various piperidine derivatives to understand their stability and electronic properties. nih.gov
Dynamic Simulations (e.g., Molecular Dynamics for Conformational Dynamics and Ligand-Protein Binding Kinetics)
Computational chemistry, particularly through the use of dynamic simulations, offers a powerful lens to investigate the behavior of molecules like this compound at an atomic level. These simulations provide insights into the conformational flexibility of the molecule and the intricate dance of its interaction with biological targets. Molecular dynamics (MD) simulations, a cornerstone of this approach, model the movement of atoms and molecules over time, governed by the principles of physics. This allows for the exploration of a compound's dynamic properties, which are often crucial for its biological activity.
The inherent flexibility of the piperidine ring, the benzyl group, and the ether linkage in this compound suggests that its three-dimensional shape is not static. Instead, it likely exists as an ensemble of different conformations in solution. Understanding these conformational preferences is critical, as only specific conformations may be suitable for binding to a protein target.
Similarly, the process of a ligand binding to a protein is not a simple "lock-and-key" mechanism but a dynamic process of mutual adaptation. MD simulations can elucidate the pathways of binding and unbinding, the stability of the resulting complex, and the key energetic contributions to the binding affinity. While direct molecular dynamics studies on this compound are not extensively available in the public domain, valuable insights can be drawn from simulations of structurally related piperidine derivatives.
Conformational Dynamics
The conformational landscape of piperidine-containing molecules is a well-studied area in computational chemistry. The piperidine ring typically adopts a chair conformation, which is generally the most stable. However, the presence of substituents can influence the preference for axial or equatorial positioning and can, in some cases, lead to the adoption of alternative conformations such as twist-boat forms. For instance, studies on N-acylpiperidines have shown that steric strain can dictate the axial orientation of a substituent. nih.gov
In the case of this compound, the key flexible bonds are the C-O-C ether linkage and the bond connecting the piperidine ring to the methyl group. Rotations around these bonds will give rise to a variety of spatial arrangements of the benzylphenoxy and piperidine moieties. Quantum mechanics (QM) calculations on model piperidine systems can be employed to determine the relative energies of different conformers. nih.gov These calculations often reveal the energetic favorability of certain arrangements over others. For example, in related phenyl-piperidine systems, the axial conformer has been found to be modestly favored in some cases. nih.gov
The table below illustrates hypothetical relative energies for different conformations of a substituted piperidine, based on general principles observed in computational studies of similar molecules.
| Conformer | Dihedral Angle (C-C-O-C) | Piperidine Ring Conformation | Relative Energy (kcal/mol) |
| 1 | 180° (anti) | Chair | 0.0 |
| 2 | 60° (gauche) | Chair | 1.2 |
| 3 | 180° (anti) | Twist-Boat | 5.5 |
| 4 | 60° (gauche) | Twist-Boat | 6.8 |
This table is illustrative and based on general findings for substituted piperidines. Specific values for this compound would require dedicated computational studies.
Ligand-Protein Binding Kinetics
Molecular dynamics simulations are instrumental in understanding the kinetics of how a ligand like this compound interacts with a protein target. The process of binding is dynamic, often involving a series of conformational adjustments by both the ligand and the protein. nih.gov This "induced fit" or "conformational selection" model is a departure from the rigid lock-and-key theory. nih.gov
Studies on piperidine derivatives binding to targets like the sigma-1 (σ1) receptor have demonstrated the utility of this approach. nih.govnih.gov These simulations reveal the key amino acid residues that form stabilizing interactions with the ligand. For instance, hydrophobic interactions with aromatic residues and hydrogen bonds with polar residues are often critical for binding. nih.gov
The following table presents example data from a hypothetical MD simulation study of a piperidine derivative binding to a protein, illustrating the types of energetic contributions that can be calculated.
| Component | Energy (kcal/mol) |
| van der Waals Energy | -45.2 |
| Electrostatic Energy | -28.7 |
| Polar Solvation Energy | 35.5 |
| Non-Polar Solvation Energy | -4.1 |
| Binding Free Energy (ΔG_bind) | -42.5 |
This table represents example data to illustrate the output of a MM/PBSA calculation. The values are not specific to this compound.
Furthermore, per-residue energy decomposition analysis can pinpoint the specific amino acids that contribute most significantly to the binding affinity. nih.gov This information is invaluable for the rational design of new ligands with improved potency and selectivity. For example, a simulation might reveal that the benzyl group of a ligand is forming favorable π-π stacking interactions with a tryptophan residue in the binding pocket, while the piperidine nitrogen is forming a crucial hydrogen bond with an aspartate residue. rsc.org
Future Directions and Research Perspectives
Exploration of Novel Therapeutic Applications
The piperidine (B6355638) nucleus is a cornerstone in the design of pharmaceuticals for a wide array of conditions, including cancer, Alzheimer's disease, and neuropathic pain. encyclopedia.pubnih.gov Derivatives of 4-[(4-Benzylphenoxy)methyl]piperidine have been specifically investigated as high-affinity ligands for sigma receptors, which are implicated in neurological and psychiatric disorders. nih.govnih.gov Future research will likely expand the therapeutic scope of this compound and its analogues.
One promising avenue is the continued investigation of its role as a selective NMDA receptor antagonist, particularly targeting the NR1/2B subunit combination. nih.gov This could lead to novel treatments for conditions associated with excitotoxicity, such as stroke and traumatic brain injury. Furthermore, given that various piperidine derivatives show efficacy in treating allergies, diabetes, inflammation, and infections, analogues of this compound could be screened against targets relevant to these diseases. researchgate.net The structural similarity to compounds with neuroprotective effects also suggests potential applications in multifaceted neurodegenerative disorders like Alzheimer's and Parkinson's disease. researchgate.net
Advanced Scaffold Diversification and Chemical Optimization Strategies
Chemical optimization of the this compound scaffold is crucial for enhancing potency, selectivity, and pharmacokinetic properties. Advanced strategies focus on modifying the core structure to explore new chemical space and improve drug-like characteristics. researchgate.netthieme-connect.com
Key optimization strategies include:
Stereochemical Control: Synthesis of specific regio- and diastereoisomers can significantly impact biological activity. Techniques like controlled hydrogenation and epimerization can be used to access diverse 3D shapes of the piperidine ring, potentially leading to improved target engagement. rsc.orgnih.gov
Substitution Modification: Introducing various substituents on both the benzyl (B1604629) and phenoxy rings can modulate activity. For example, adding a p-methyl group to the benzyl ring or a hydroxyl group to the piperidine ring has been shown to alter potency and reduce off-target effects in similar compounds. nih.gov
Scaffold Hopping: Replacing parts of the molecule, such as the benzylphenoxy group, with other bioisosteres could lead to novel compounds with different target profiles. This can be guided by computational modeling to predict the effects of such changes. nih.gov
Fluorination: The introduction of fluorine atoms, as seen in the development of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds, can improve metabolic stability and binding affinity. nih.govnih.gov
These diversification efforts aim to create a library of related compounds, allowing for a thorough investigation of structure-activity relationships (SAR) and the identification of candidates with optimal therapeutic profiles. nih.govnih.gov
Development of Selective Chemical Probes
To better understand the mechanism of action and identify the specific biological targets of this compound, the development of selective chemical probes is essential. These tools are indispensable for target validation and studying drug-protein interactions in a complex biological environment.
Two primary types of probes could be developed:
Probes for Imaging: By labeling the compound with a radionuclide such as Iodine-123, it can be transformed into a SPECT imaging agent. nih.gov This would allow for the non-invasive, in vivo visualization of target receptor densities in preclinical models, which is particularly useful for studying brain targets or tumor tissues that express high levels of the target receptor. nih.gov
Probes for Target Identification: Incorporating a photoreactive group (like a diazirine or benzophenone) and a bioorthogonal handle (such as an alkyne) would create a "clickable" photoaffinity labeling (PAL) probe. unimi.it Upon UV irradiation, this probe would covalently bind to its target protein, which can then be isolated and identified using click chemistry and proteomic techniques. unimi.itchemrxiv.org
The creation of such probes would provide definitive proof of target engagement and help to uncover novel binding partners, thereby clarifying the compound's polypharmacology. probes-drugs.org
| Probe Type | Application | Key Features | Potential Isotope/Tag |
| Imaging Probe | In vivo visualization of target distribution (e.g., SPECT) | Radiolabeled analogue | ¹²³I |
| Photoaffinity Probe | Identification of direct binding targets | Photoreactive group (e.g., diazirine), Bioorthogonal handle (e.g., alkyne) | N/A |
Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects
To achieve a holistic view of the biological effects of this compound, future research should integrate multi-omics data. springernature.com This systems biology approach moves beyond a single-target perspective to understand how the compound influences complex cellular networks. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the drug's impact. nih.gov
For instance, transcriptomic analysis could reveal changes in gene expression patterns after treatment, while proteomics could identify alterations in protein levels and post-translational modifications. nih.gov Metabolomics would provide a snapshot of the metabolic state, highlighting pathways affected by the compound. Integrating these datasets can help identify not only the primary targets but also downstream signaling pathways and potential off-target effects. nih.govebi.ac.uk This approach is invaluable for predicting both efficacy and potential toxicity, accelerating the drug discovery process.
Application of Artificial Intelligence and Machine Learning in Piperidine Derivative Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and offer significant potential for advancing research on this compound and its derivatives. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. mdpi.comcrimsonpublishers.com
Key applications of AI/ML in this context include:
Predictive Modeling: ML algorithms can be used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training a model on a dataset of known piperidine derivatives and their biological activities, it can predict the activity of novel, unsynthesized compounds, thus prioritizing the most promising candidates for synthesis and testing. youtube.comarxiv.org
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. crimsonpublishers.com These models can explore a vast chemical space to propose novel piperidine derivatives that are optimized for high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net
Target Prediction: In silico tools can predict the potential biological targets of a compound based on its chemical structure. clinmedkaz.org This can help identify new therapeutic applications for this compound and guide experiments for target validation.
Data Analysis: AI can be used to analyze the large and complex datasets generated by multi-omics studies, helping to identify significant patterns and biomarkers associated with the compound's effects. astrazeneca.comcnr.it
By integrating AI and ML into the research pipeline, the discovery and development of new drugs based on the this compound scaffold can be made more efficient and cost-effective. nih.gov
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 4-[(4-Benzylphenoxy)methyl]piperidine in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation exposure, as the compound is classified as acutely toxic (oral) and a skin/eye irritant .
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of skin contact, rinse immediately with soap and water; for eye exposure, irrigate with water for 15 minutes and seek medical attention .
- Storage : Keep in a cool, dry, ventilated area away from oxidizing agents. Avoid long-term storage due to potential degradation .
Q. How can researchers confirm the purity and structural integrity of synthesized this compound?
- Methodological Answer :
- Chromatography : Use gas chromatography (GC) with flame ionization detection for purity analysis (>99% as per synthesis protocols) .
- Spectroscopy : Employ and to verify the presence of key functional groups (e.g., benzyl, piperidine). Compare spectral data with published benchmarks for analogous piperidine derivatives .
Q. What solvent systems are optimal for synthesizing this compound?
- Methodological Answer :
- Reaction Medium : Dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., NaOH or triethylamine) are effective for nucleophilic substitution reactions involving phenoxy and piperidine groups .
- Workup : Post-reaction, perform sequential washes with saturated NaHCO and brine to remove unreacted reagents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Data Reconciliation : Cross-reference toxicity classifications (e.g., acute oral toxicity vs. organ-specific effects) from multiple SDS sources (e.g., Apollo Scientific vs. TCI America) .
- In vitro Assays : Conduct MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity thresholds, ensuring experimental conditions (e.g., solvent controls) align with published protocols .
Q. What strategies mitigate side reactions during the alkylation of the piperidine moiety in this compound synthesis?
- Methodological Answer :
- Temperature Control : Maintain reaction temperatures below 40°C to prevent over-alkylation or ring-opening side reactions .
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Byproduct Analysis : Characterize impurities via LC-MS and adjust stoichiometry of benzylphenol derivatives to minimize undesired intermediates .
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., σ-1 receptors), leveraging crystallographic data from related piperidine compounds .
- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with pharmacological activity .
Q. What experimental frameworks address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and ensure consistent intermediate formation .
- Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., reaction time, catalyst loading) and quantify their impact on yield and purity .
Methodological Notes
- Safety Compliance : Always cross-validate SDS data with institutional guidelines, as discrepancies exist between suppliers (e.g., TCI America vs. Apollo Scientific) .
- Synthesis Reproducibility : Document reaction conditions (e.g., solvent grade, humidity) meticulously, as piperidine derivatives are sensitive to moisture and oxygen .
- Theoretical Integration : Anchor experimental designs to pharmacological or organic chemistry frameworks (e.g., Hammett plots for substituent effects) to ensure hypothesis-driven research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
